N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and a 3-methylbenzamide core.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O/c1-22-8-7-9-24(20-22)28(33)29-21-27(23-12-14-25(15-13-23)30(2)3)32-18-16-31(17-19-32)26-10-5-4-6-11-26/h4-15,20,27H,16-19,21H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCATAOUSHGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functionalized Diamino-butylbenzamides (Dopamine D3 Receptor Ligands)
Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) and 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) share the phenylpiperazine core but differ in their aromatic substituents and linker regions .
- Key Differences: The target compound lacks halogen substituents (e.g., Cl in 7o and 7g), which may reduce its electrophilic reactivity and metabolic liability. The benzamide core in the target compound replaces the pentanamide linker in 7o/7g, altering conformational flexibility and binding interactions.
Piperazine-Benzamide Derivatives with Phenoxy Substituents
Compounds like 11e, 11f, 11g, and 11h () feature a benzamide core linked to a piperazine ring and phenoxy groups with varying substituents (e.g., methyl, trifluoromethyl, methoxy, hydroxyl) .
- Comparison: Substituent Effects: The target compound’s 3-methylbenzamide lacks the phenoxy group found in 11e–11h, reducing steric bulk and altering electronic properties. Melting Points: The target compound’s melting point is unlisted, but similar compounds (e.g., 11e: 165°C, 11h: 132°C) indicate solid-state stability suitable for formulation .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This simpler benzamide derivative () retains the 3-methylbenzamide core but replaces the piperazine-ethyl chain with a hydroxy-dimethylethyl group .
- The hydroxy group in the analog may enhance hydrophilicity, whereas the target compound’s dimethylamino group balances lipophilicity and solubility.
Nicotinamide-Piperazine Hybrids
5-(4-({[4-(2,4-dichlorobenzoyl)piperazin-1-yl]carbonyl}phenyl)-N-[2-(dimethylamino)ethyl]nicotinamide (10u) () incorporates a nicotinamide scaffold and dichlorobenzoyl-piperazine .
- 10u’s dichlorobenzoyl group introduces strong electron-withdrawing effects, which are absent in the target compound, possibly altering metabolic pathways.
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 11e–11h (e.g., HBTU-mediated coupling, chromatographic purification) but requires optimization for the dimethylaminophenyl group .
- Pharmacological Potential: The phenylpiperazine moiety suggests dopamine receptor affinity, similar to 7o/7g, though the absence of halogens may reduce off-target interactions .
- Physicochemical Properties: The dimethylamino group enhances solubility compared to halogenated analogs, while the 3-methylbenzamide core provides moderate lipophilicity for CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
